4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Description
Properties
IUPAC Name |
4-(2-nitrophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-5-8(12-9(14-11)6-20-13(12)17)7-3-1-2-4-10(7)15(18)19/h1-4,8H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFRQZYHXHDEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a nitrophenyl-substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substituting agents: Such as halogens or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exhibit notable antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth. The nitrophenyl group is particularly significant as it enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased bioactivity .
Anticancer Properties
Studies have shown that compounds containing furo[3,4-b]pyridine frameworks can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress within the cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Materials Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to improve charge transport efficiency and stability of the devices .
Sensor Development
Due to its electron-accepting properties, this compound has been utilized in the development of chemical sensors. The integration of this compound into sensor platforms allows for the detection of specific analytes through changes in conductivity or fluorescence upon interaction with target substances. This application is particularly valuable in environmental monitoring and food safety testing .
Environmental Applications
Pollutant Degradation
Recent studies have focused on the use of this compound in photocatalytic degradation of environmental pollutants. The compound's ability to absorb UV light and generate reactive species makes it a candidate for degrading organic pollutants in water systems. Experiments have demonstrated significant reductions in pollutant concentrations when treated with this compound under UV irradiation .
Summary Table: Applications Overview
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial growth |
| Anticancer Properties | Induction of apoptosis via ROS generation | |
| Materials Science | Organic Electronics | Semiconductor properties for OLEDs and OPVs |
| Sensor Development | Electron-accepting properties for analyte detection | |
| Environmental Studies | Pollutant Degradation | Photocatalytic activity under UV light |
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furo[3,4-b]pyridine core can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key analogs of 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, highlighting substituent effects on molecular weight, melting points, and synthetic yields:
*Calculated based on analogous compounds.
Key Observations:
Substituent Effects on Melting Points: Nitro-substituted derivatives (e.g., IIIa) exhibit higher melting points (218–235°C) compared to halogenated analogs (data unavailable), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group . Positional isomerism (2-nitro vs.
Molecular Weight and Reactivity: Halogenated derivatives (e.g., chloro-fluoro substituents) have lower molar masses (~281 g/mol) compared to bulkier aryl-thienyl analogs (~329 g/mol) .
Biological Activity
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications based on diverse research findings.
- Molecular Formula : C13H10N2O5
- Molecular Weight : 274.23 g/mol
- CAS Number : 176383-22-5
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis often employs techniques such as microwave-assisted methods or palladium-catalyzed cross-coupling reactions to enhance yield and purity.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit promising antibacterial activities. A study focusing on pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues reported that certain derivatives showed significant inhibition against flavin-dependent thymidylate synthase (FDTS), an enzyme crucial for bacterial survival. The most potent compound in that series exhibited an IC50 of 0.69 µM against FDTS .
Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K)
Another area of investigation involves the inhibition of eEF-2K, a critical regulator in protein synthesis linked to cancer progression. Compounds derived from similar scaffolds demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K . Such findings suggest that modifications to the furo[3,4-b]pyridine structure could enhance its inhibitory potency.
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in substituents on the core structure affect biological activity. For instance:
- Substituents at the N1 and N3 positions were shown to significantly influence inhibitory activity against FDTS.
- The introduction of electron-withdrawing groups like nitro groups enhanced the interaction with the target enzyme .
Case Study 1: Antibacterial Screening
A series of derivatives based on the furo[3,4-b]pyridine scaffold were screened for antibacterial activity against multi-resistant pathogens. Compounds exhibiting more than 80% inhibition at 200 µM concentration were identified as potential leads for further development .
Case Study 2: Cancer Cell Line Evaluation
In vitro studies involving breast cancer cell lines demonstrated that specific derivatives could reduce eEF-2K activity significantly. This reduction was correlated with decreased cell proliferation rates, indicating a potential therapeutic application in oncology .
Data Tables
| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | FDTS | 0.69 | Antibacterial |
| Compound B | eEF-2K | 0.42 | Anti-cancer |
| Compound C | eEF-2K | 0.93 | Anti-cancer |
Q & A
Q. What are the standard synthetic methodologies for preparing 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione?
- Methodological Answer: The compound is synthesized via microwave-assisted cyclization and photolysis. A typical protocol involves reacting 4-aryl-substituted dihydropyridine carboxylates with N-bromosuccinimide (NBS) under microwave irradiation (CEM Discover reactor, 300 W, 80°C) or UV light. For example, photolysis of 4-(3′-nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridin-2(1H)-one with NBS in acetonitrile yields the target compound with 79–85% efficiency .
Q. How is this compound characterized after synthesis?
- Methodological Answer: Characterization involves:
- Melting Point Analysis : Determined via capillary tube method (e.g., 234–235°C for the 3′-nitrophenyl derivative) .
- Spectroscopy : ¹H-NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm), while ¹³C-NMR confirms carbonyl (C=O) and nitrophenyl carbons. ESI-MS provides molecular ion peaks (e.g., m/z 329 [M+H]⁺) .
Q. What are the primary research applications of this compound?
- Methodological Answer: It serves as a precursor for synthesizing nitrogen-rich heterocycles, which are pivotal in medicinal chemistry (e.g., antifungals, kinase inhibitors). Its fused furan-pyridine core is also studied for photophysical properties and as a ligand in coordination chemistry .
Q. What safety precautions are critical during synthesis?
- Methodological Answer:
- Use PPE (gloves, goggles) due to NBS’s oxidizing nature.
- Conduct photolysis in UV-resistant glassware to prevent accidental light exposure.
- Handle nitrophenyl derivatives in a fume hood to avoid inhalation hazards .
Advanced Questions
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Methodological Answer:
- Microwave Parameters : Adjust power (200–350 W) and irradiation time (10–30 min) to balance yield and decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve NBS solubility and reaction homogeneity.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aryl ring increase cyclization efficiency (80–85% vs. 64% for dimethylamino derivatives) .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Methodological Answer:
- Cross-Validation : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-calculated values for carbonyl carbons (e.g., C=O at ~170 ppm).
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in the dihydrofuran ring .
Q. What role does the 2-nitrophenyl group play in modulating reactivity and stability?
- Methodological Answer:
- Electronic Effects : The nitro group withdraws electrons, stabilizing the dihydrofuropyridine core via resonance, which is evident in elevated melting points (218–235°C vs. <200°C for non-nitro analogs).
- Steric Hindrance : The ortho-nitro substituent may slow intermolecular interactions, reducing byproduct formation during photolysis .
Q. What challenges arise in scaling microwave-assisted synthesis, and how are they addressed?
- Methodological Answer:
- Uniform Heating : Use continuous-flow microwave reactors to maintain consistent temperature gradients in larger batches.
- Energy Efficiency : Optimize microwave absorption by adding ionic additives (e.g., K₂CO₃) to reduce power requirements.
- Yield Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
